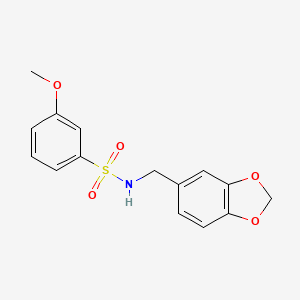

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide

Descripción

N-(1,3-Benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole (methylenedioxy) group attached via a methylene linker to the sulfonamide nitrogen. The 3-methoxy substituent on the benzenesulfonamide moiety distinguishes it from positional isomers (e.g., 4-methoxy derivatives).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(8-12)22(17,18)16-9-11-5-6-14-15(7-11)21-10-20-14/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHXJUSUJDPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-methoxybenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

N-(1,3-Benzodioxol-5-yl)-4-Methoxybenzenesulfonamide (CAS: 355384-31-5)

- Key Difference : Position of methoxy group (4-methoxy vs. 3-methoxy in the target compound).

- Molecular Weight: 315.32 g/mol (C₁₄H₁₃NO₅S).

N-(3-Ethyl-6-Methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (Compound 11a)

- Key Difference : Replacement of benzodioxole with benzoisoxazole and introduction of an ethyl group.

- Impact: The benzoisoxazole ring is less electron-rich than benzodioxole, which may reduce π-π stacking interactions in biological systems.

- Molecular Weight : 299.35 g/mol (C₁₂H₁₆N₂O₄S).

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Key Difference : Benzamide core vs. benzenesulfonamide; presence of an N,O-bidentate directing group.

- Impact: The benzamide’s N,O-group enhances metal coordination efficiency in catalytic C–H functionalization, whereas sulfonamides may act as weaker ligands unless additional donor atoms are present .

Physicochemical and Pharmacological Properties

| Property | Target Compound | N-(1,3-Benzodioxol-5-yl)-4-Methoxy Analog | Compound 11a (Benzoisoxazole) |

|---|---|---|---|

| Solubility | Moderate (inferred from benzodioxole) | Moderate | Low (due to ethyl group) |

| Melting Point | Not reported | Not reported | 145–147°C |

| Pharmacological Role | Hypothetical enzyme inhibitor | Unreported | Enzyme inhibitor (implied) |

Notes:

- The 3-methoxy group may introduce steric constraints, reducing affinity compared to 4-methoxy analogs but improving selectivity .

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3-benzodioxole moiety , a methoxy group , and a benzenesulfonamide functional group . Its molecular formula is with a molecular weight of approximately 333.37 g/mol. The structural components contribute to its potential interactions with biological targets.

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its therapeutic potential.

- Cell Proliferation Modulation : It interacts with pathways that regulate cell growth and apoptosis.

- Binding Interactions : The benzodioxole moiety facilitates hydrogen bonding and π–π stacking interactions with target proteins, enhancing binding affinity.

Anticancer Properties

Research has demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF7 (Breast) | 32 | Effective against breast cancer cells |

| HeLa (Cervical) | 45 | Exhibits moderate cytotoxicity |

| A549 (Lung) | 50 | Shows potential for lung cancer therapy |

The compound's mechanism in cancer cells involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 32 µg/mL |

These findings suggest its potential as an antimicrobial agent, although further studies are required to elucidate the full spectrum of activity.

Case Studies and Research Findings

A recent study focused on the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide in breast cancer cells. Researchers found that the compound significantly downregulated the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates in treated cells.

Another investigation assessed its effects on enzyme inhibition related to inflammation pathways. The compound was shown to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties that could complement its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.